molecular formula C22H34ClNO3 B2552073 1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride CAS No. 1216412-83-7

1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride

Cat. No.: B2552073
CAS No.: 1216412-83-7
M. Wt: 395.97
InChI Key: UMROSGIWMWCNNC-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride is a complex organic compound that features an adamantane moiety, a benzyl group, and a hydroxyethylamine functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride typically involves multiple steps:

    Formation of Adamantan-1-yloxy Intermediate: The adamantane moiety is functionalized to introduce an oxygen atom, forming an adamantan-1-yloxy intermediate.

    Introduction of Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl chloride and a suitable base.

    Hydroxyethylamine Addition: The hydroxyethylamine group is added via a nucleophilic addition reaction, typically using 2-aminoethanol.

    Final Assembly and Hydrochloride Formation: The final compound is assembled through a series of condensation reactions, and the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylamine group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzyl group can be reduced to form a corresponding alkane.

    Substitution: The adamantan-1-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted adamantane derivatives.

Scientific Research Applications

1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride involves its interaction with specific molecular targets. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the benzyl and hydroxyethylamine groups can interact with active sites or catalytic residues. This compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Adamantan-1-yloxy)-3-[benzylamino]propan-2-ol hydrochloride
  • 1-(Adamantan-1-yloxy)-3-[phenyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride
  • 1-(Adamantan-1-yloxy)-3-[benzyl(2-methoxyethyl)amino]propan-2-ol hydrochloride

Uniqueness

1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride is unique due to the presence of both the adamantane and benzyl groups, which confer distinct structural and functional properties. The hydroxyethylamine functionality further enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

1-(1-adamantyloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO3.ClH/c24-7-6-23(14-17-4-2-1-3-5-17)15-21(25)16-26-22-11-18-8-19(12-22)10-20(9-18)13-22;/h1-5,18-21,24-25H,6-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMROSGIWMWCNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OCC(CN(CCO)CC4=CC=CC=C4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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